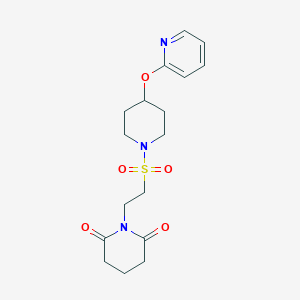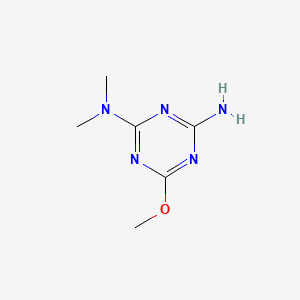
6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine” is a chemical compound with the molecular formula C6H11N5O and a molecular weight of 169.18 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 1,3,5-triazines, including “6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine”, often involves the use of cyanuric chloride. This compound can be used to prepare a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of “6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine” can be represented by the SMILES notation: CN©C1=NC(=NC(=N1)N)OC .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine” include a density of 1.196±0.06 g/cm3 (Predicted), a melting point of 162-166°C (lit.), a boiling point of 304.9±25.0 °C (Predicted), a flash point of 138.2°C, and a vapor pressure of 0.000847mmHg at 25°C .Scientific Research Applications
Antitumor Activity
6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine: has been studied for its potential use in cancer treatment. Some 1,3,5-triazines display significant biological properties, including antitumor activity . They have been used clinically to treat various cancers such as lung, breast, and ovarian cancer. The mechanism involves the inhibition of cell proliferation and inducing apoptosis in cancer cells.
Antimicrobial Agents
This compound has shown promise as an antimicrobial agent. Research indicates that derivatives of 1,3,5-triazine can be effective against bacterial strains like Staphylococcus aureus and Escherichia coli . The antimicrobial activity is attributed to the compound’s ability to interfere with the bacterial cell wall synthesis or protein synthesis, leading to cell death.
Aromatase Inhibitory Activity
The aromatase enzyme is crucial for the biosynthesis of estrogens. 1,3,5-triazines, including 6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine , have been found to exhibit aromatase inhibitory activity . This property is particularly useful in the treatment of hormone-sensitive cancers, such as certain types of breast cancer.
Siderophore-Mediated Drug Applications
Siderophores are molecules that bind and transport iron in microorganisms. 1,3,5-triazines have potential use as siderophore-mediated drugs . They can be used to deliver antibiotics or other therapeutic agents into bacteria, enhancing the drug’s efficacy, especially in iron-rich environments like the human body.
Corticotrophin-Releasing Factor 1 Receptor Antagonist
Compounds based on the 1,3,5-triazine structure, including 6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine , have been discovered to act as potent corticotrophin-releasing factor 1 receptor antagonists . This activity is significant for developing treatments for depression, anxiety, and other stress-related disorders.
Leukotriene C4 Antagonist
Leukotriene C4 antagonists have a protective effect on HCl.ethanol-induced gastric lesions . 6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine and its derivatives can be used to develop new medications for treating conditions like asthma and allergic rhinitis, where leukotrienes play a key role in the inflammatory response.
Trypanosoma Brucei Inhibition
Research has shown that certain 1,3,5-triazine substituted polyamines, including 6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine , exhibit in vitro activity against the protozoan parasite Trypanosoma brucei . This is the causative organism of Human African Trypanosomiasis, also known as sleeping sickness, making this compound a candidate for developing new antiparasitic drugs.
Fluorescent Sensing
6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine: may be used in the synthesis of fluorescent sensors for metal ions like copper (Cu^2+) . These sensors can be applied in various fields, including environmental monitoring, biological imaging, and medical diagnostics, where they can detect and quantify specific metal ions.
properties
IUPAC Name |
6-methoxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-11(2)5-8-4(7)9-6(10-5)12-3/h1-3H3,(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGBAMKHDKOACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2872985.png)

![4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2872987.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2872992.png)

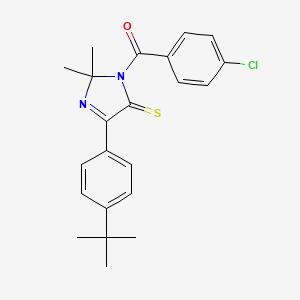
![Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2872996.png)
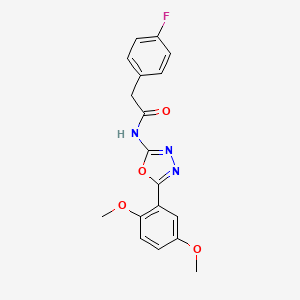
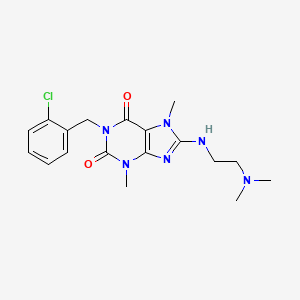
![1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one](/img/structure/B2873000.png)
